3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Overview
Description
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features and reactivity, making it a valuable reagent in various chemical processes. The compound consists of an imidazole ring substituted with a sulfonyl group and a methyl group, and it is paired with a triflate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate typically involves the reaction of imidazole with sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonyl imidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl imidazole derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various sulfonyl imidazole derivatives, sulfides, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfonyl group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The imidazole ring can also interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Imidazole-1-sulfonyl azide: A related compound used as a diazo transfer reagent.
Imidazole-1-sulfonyl chloride: Another sulfonyl imidazole derivative used in organic synthesis.
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
Uniqueness
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate is unique due to its combination of a sulfonyl group and a triflate anion, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring strong electrophiles or nucleophiles and in applications where stability under various conditions is essential .
Properties
IUPAC Name |
1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPFDMGMNSMOMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471215 | |
Record name | 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489471-57-0 | |
Record name | 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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